molecular formula C18H23N3O2 B6445774 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548979-53-7

2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6445774
CAS No.: 2548979-53-7
M. Wt: 313.4 g/mol
InChI Key: YDPYIYHPBROZGL-UHFFFAOYSA-N
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Description

2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-methoxybenzyl chloride can be reacted with piperidine under basic conditions to form 1-[(4-methoxyphenyl)methyl]piperidine.

    Attachment of the Pyrazine Ring: The piperidine intermediate is then reacted with a pyrazine derivative, such as 2-chloropyrazine, under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine
  • **2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)quinoline

Uniqueness

2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties

Properties

IUPAC Name

2-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-22-17-4-2-15(3-5-17)13-21-10-6-16(7-11-21)14-23-18-12-19-8-9-20-18/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPYIYHPBROZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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